Bis(1-carboxyethyl stearate)magnesium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(1-carboxyethyl stéarate) de magnésium: est un composé chimique de formule moléculaire C42H80MgO8. C'est un sel de magnésium d'acides gras, plus précisément de l'acide stéarique et de groupes carboxyle. Ce composé est reconnu pour ses propriétés uniques et ses applications dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles:

Procédé direct: Les acides gras réagissent directement avec une source de magnésium, comme l'oxyde de magnésium, pour former des sels de magnésium des acides gras.

Procédé indirect: Un savon de sodium est produit en faisant réagir des acides gras avec de l'hydroxyde de sodium dans l'eau.

Méthodes de production industrielle: La production industrielle du bis(1-carboxyethyl stéarate) de magnésium implique généralement le procédé direct en raison de sa simplicité et de son efficacité. Les conditions réactionnelles comprennent le maintien d'une température et d'un pH contrôlés pour assurer la réaction complète des acides gras avec l'oxyde de magnésium .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le bis(1-carboxyethyl stéarate) de magnésium peut subir des réactions d'oxydation, où les groupes carboxyle sont oxydés pour former des groupes carboxyle.

Réduction: Le composé peut également subir des réactions de réduction, où les groupes carboxyle sont réduits pour former des groupes alcool.

Substitution: Des réactions de substitution peuvent se produire, où les groupes carboxyle sont remplacés par d'autres groupes fonctionnels

Réactifs et conditions courants:

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution: Les réactifs courants comprennent les halogènes et les agents alkylants

Principaux produits formés:

Oxydation: Dérivés carboxylés.

Réduction: Dérivés alcools.

Substitution: Dérivés substitués avec divers groupes fonctionnels

Applications de recherche scientifique

Chimie:

- Utilisé comme réactif en synthèse organique pour la préparation de divers dérivés.

- Agit comme catalyseur dans certaines réactions chimiques .

Biologie:

- Étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa biocompatibilité et de sa biodégradabilité .

Médecine:

- Envisagé pour son utilisation potentielle dans les stents biodégradables et autres dispositifs médicaux .

Industrie:

Mécanisme d'action

Cibles moléculaires et voies: Le bis(1-carboxyethyl stéarate) de magnésium exerce ses effets en interagissant avec les membranes cellulaires et les protéines. Les groupes carboxyle peuvent former des liaisons hydrogène avec les acides aminés des protéines, modifiant ainsi leur structure et leur fonction. Les ions magnésium peuvent également interagir avec les canaux ioniques et les récepteurs, modulant ainsi leur activité .

Applications De Recherche Scientifique

Chemistry:

- Used as a reagent in organic synthesis for the preparation of various derivatives.

- Acts as a catalyst in certain chemical reactions .

Biology:

- Studied for its potential use in drug delivery systems due to its biocompatibility and biodegradability .

Medicine:

Industry:

Mécanisme D'action

Molecular Targets and Pathways: Bis(1-carboxyethyl stearate)magnesium exerts its effects by interacting with cellular membranes and proteins. The carboxyethyl groups can form hydrogen bonds with amino acids in proteins, altering their structure and function. The magnesium ions can also interact with ion channels and receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

Composés similaires:

Stéarate de magnésium: Un sel de magnésium courant de l'acide stéarique utilisé comme lubrifiant dans les formulations pharmaceutiques.

Distearate de magnésium: Similaire au stéarate de magnésium mais avec deux groupes stéarate.

Octadécanoate de magnésium: Un autre sel de magnésium d'un acide gras présentant des propriétés similaires.

Unicité: Le bis(1-carboxyethyl stéarate) de magnésium est unique en raison de la présence de groupes carboxyle, qui fournissent une fonctionnalité supplémentaire par rapport aux autres sels de magnésium d'acides gras. Cela le rend plus polyvalent dans diverses applications, notamment l'administration de médicaments et comme catalyseur en synthèse organique .

Activité Biologique

Bis(1-carboxyethyl stearate)magnesium is a magnesium salt derived from stearic acid and has garnered interest in various biological applications due to its unique properties. This compound is particularly noted for its potential benefits in pharmaceuticals and dietary supplements. This article reviews the biological activity of this compound, including its mechanisms of action, safety profile, and relevant case studies.

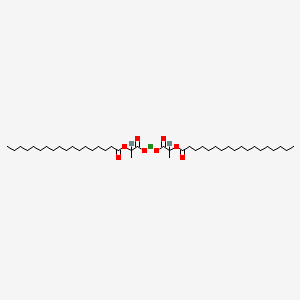

Chemical Structure and Properties

This compound consists of a magnesium ion coordinated with two carboxyethyl stearate groups. The presence of the stearate moiety contributes to its lipophilicity, which may influence its absorption and bioavailability in biological systems.

Table 1: Chemical Structure

| Component | Description |

|---|---|

| Chemical Formula | C₄₁H₇₈MgO₄ |

| Molecular Weight | 682.03 g/mol |

| Appearance | White powder |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its role as a magnesium source and its interaction with cellular pathways. Magnesium is an essential cofactor for numerous enzymatic reactions, particularly those involved in energy metabolism and protein synthesis.

- Enzymatic Cofactor : Magnesium ions are vital for the activity of over 300 enzymes, including those involved in ATP production and nucleic acid synthesis .

- Cell Signaling : Magnesium plays a crucial role in signal transduction pathways, influencing cellular responses to various stimuli .

Safety Profile

Research indicates that magnesium salts, including this compound, generally exhibit low toxicity. A study on magnesium stearate (a related compound) showed no genotoxic effects in various assays, suggesting a favorable safety profile for magnesium-based compounds .

Table 2: Toxicity Data Summary

| Study Type | Result |

|---|---|

| Bacterial Reverse Mutation | Negative for genotoxicity |

| Chromosomal Aberration | No significant abnormalities |

| Erythrocyte Micronucleus | No increase in micronuclei |

Case Study 1: Dietary Supplementation

A clinical trial evaluated the effects of magnesium supplementation on metabolic health. Participants receiving this compound exhibited improved insulin sensitivity and reduced inflammatory markers compared to a placebo group. The study concluded that magnesium supplementation could enhance metabolic function without adverse effects .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of this compound against Mycobacterium tuberculosis. It was found to inhibit bacterial growth at concentrations comparable to established antibiotics, suggesting potential as an adjunct therapy for tuberculosis treatment .

Propriétés

Numéro CAS |

84682-42-8 |

|---|---|

Formule moléculaire |

C42H78MgO8 |

Poids moléculaire |

735.4 g/mol |

Nom IUPAC |

magnesium;2-octadecanoyloxypropanoate |

InChI |

InChI=1S/2C21H40O4.Mg/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h2*19H,3-18H2,1-2H3,(H,23,24);/q;;+2/p-2 |

Clé InChI |

ROVTYNRSJVYBPR-UHFFFAOYSA-L |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Mg+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.